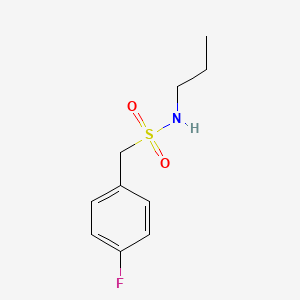![molecular formula C21H22N4O4S B4581498 4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)
4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves multi-step chemical processes, starting from commercially available materials. These processes typically include ring-closing reactions, reduction reactions, and acylation reactions as key steps. For instance, the synthesis of a closely related compound with potential antitumor effects and excellent bioactivities was achieved through a six-step process yielding over 30%, characterized by 1H NMR, 13C NMR, and HR-ESI-MS, confirming its structure (H. Bin, 2015).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for their application in various fields, including pharmaceuticals. Single-crystal X-ray diffraction techniques often determine their structure, revealing intricate details such as crystal systems, space groups, and molecular conformations. For example, the synthesis and crystal structure determination of a similar compound revealed its monoclinic space group and boat-like conformation, providing insight into its molecular arrangement (Wu Juna, 2003).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including conjugate additions and intramolecular acylations, leading to the formation of cyclic enamine sulfones. These reactions are pivotal for functionalizing the compound and enhancing its bioactivity and chemical diversity. The reaction conditions, such as the use of catalysts and solvents, play a significant role in determining the yield and specificity of these reactions (Thomas G. Back & K. Nakajima, 2000).
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have focused on the synthesis and structural characterization of related compounds, exploring their chemical properties and potential applications. For example, studies on Bosentan monohydrate, a compound with a somewhat related structure, have detailed its crystal structure, providing insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its interaction with biological targets (Kaur et al., 2012).
Heterocyclic Synthesis
Compounds with the pyrimidinylamino sulfonyl moiety have been utilized in the synthesis of heterocyclic compounds, indicating their role as key intermediates in the development of various organic molecules. The synthesis of thienopyridines and other fused derivatives from related compounds showcases their utility in creating complex heterocyclic systems with potential pharmacological activities (Harb et al., 2006).
Anticancer Activity
The synthesis and evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, related in functionality, have demonstrated significant anticancer activity against various cancer cell lines. These studies highlight the potential therapeutic applications of compounds with similar functional groups in oncology (Ravichandiran et al., 2019).
Material Science Applications
Research has also extended into materials science, where related compounds have been used in the synthesis of polymers and materials with specific characteristics, such as enhanced solubility and thermal stability. This demonstrates the versatility of these compounds beyond biological applications, contributing to advancements in materials science and engineering (Hsiao et al., 2000).
properties
IUPAC Name |
4-butoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-2-3-15-29-18-9-5-16(6-10-18)20(26)24-17-7-11-19(12-8-17)30(27,28)25-21-22-13-4-14-23-21/h4-14H,2-3,15H2,1H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUWLBTPRFDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4581419.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)
![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)
![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)
![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)
![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)
![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)
![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)